Hexadecanoic--d5 Acid
Description
Fundamental Principles of Stable Isotope Tracing for Biochemical Investigations
The core principle of stable isotope tracing lies in introducing a labeled molecule, or "tracer," into a biological system and monitoring its incorporation into various metabolites. creative-proteomics.commdpi.com Because stable isotopes are chemically identical to their non-labeled forms, they participate in the same biochemical reactions without significantly altering the metabolic processes under investigation. numberanalytics.comnih.gov
By tracking the labeled atoms, researchers can elucidate metabolic pathways, quantify the rate of metabolic reactions (flux analysis), and understand how different physiological or pathological conditions affect metabolism. creative-proteomics.comnumberanalytics.com Commonly used stable isotopes in metabolic research include carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and deuterium (B1214612) (²H or D). creative-proteomics.comcreative-proteomics.com For instance, ¹³C-labeled glucose can be used to study glycolysis and the citric acid cycle, while ¹⁵N-labeled amino acids can track protein synthesis. numberanalytics.comcreative-proteomics.com
The Role of Deuterium-Labeled Fatty Acids as Metabolic Tracers
Deuterium-labeled fatty acids are particularly useful for studying lipid metabolism. jst.go.jpresearchgate.net The deuterium label allows for the tracking of fatty acid absorption, transport, storage, and oxidation. jst.go.jpmetsol.com One of the key advantages of using deuterium is that it offers a lower potential for isotopic exchange compared to ¹³C or ¹⁴C, leading to a more accurate estimation of processes like dietary fat oxidation. metsol.com When a deuterium-labeled fatty acid is oxidized, the deuterium is incorporated into water, which can be measured in bodily fluids like plasma or urine to provide a cumulative record of fat oxidation. metsol.com
Human studies utilizing deuterium-labeled fatty acids have provided valuable information on various aspects of fat metabolism. jst.go.jp For example, they have been used to investigate the conversion of essential fatty acids, such as the conversion of alpha-linolenic acid (18:3n-3) to eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). jst.go.jp
Overview of Hexadecanoic-d5 Acid Applications in Contemporary Academic Research
Hexadecanoic acid, more commonly known as palmitic acid, is the most common saturated fatty acid in animals and plants. wikipedia.org Its deuterium-labeled counterpart, Hexadecanoic-d5 acid, is used as an internal standard in targeted lipidomics studies. researchgate.net This allows for the precise quantification of various lipid species in biological samples.
Research has shown that deuterium-labeled hexadecanoic acid is incorporated into glycerolipids, with the largest proportion found in triacylglycerols. nih.gov This indicates that a primary fate of free fatty acids is their incorporation into 1,2-diacylglycerols. nih.gov Furthermore, studies have used deuterium-labeled hexadecanoic acid to investigate the metabolic fate of fatty acids in various organisms, from moths to humans. nih.govresearchgate.net For example, in studies with the moth Heliothis virescens, deuterium-labeled hexadecanoic acid was used to trace the biosynthesis of sex pheromones. nih.gov In human studies, it has been used alongside other labeled fatty acids to understand their relative incorporation and turnover in plasma lipid classes. researchgate.net
The use of deuterium-labeled fatty acids like Hexadecanoic-d5 acid continues to be a cornerstone of metabolic research, providing detailed insights into the complex world of lipid metabolism.
Properties
CAS No. |
1219802-61-5 |
|---|---|
Molecular Formula |
C16H27D5O2 |
Molecular Weight |
261.4548889 |
Origin of Product |
United States |
Methodological Frameworks for Hexadecanoic D5 Acid Utilization
Advanced Analytical Techniques for Deuterium (B1214612) Enrichment Measurement
The quantification and analysis of deuterated compounds such as Hexadecanoic-d5 acid are pivotal in metabolic research, providing insights into the dynamics of fatty acid metabolism. A suite of advanced analytical techniques is employed to measure deuterium enrichment with high precision and sensitivity. These methods, including Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), Isotope Ratio Mass Spectrometry (IRMS), and High-Resolution Mass Spectrometry (HRMS), each offer unique advantages for the analysis of stable isotope-labeled molecules in complex biological samples.
Gas Chromatography-Mass Spectrometry (GC-MS) in Fatty Acid Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the quantitative analysis of fatty acids, including deuterated analogs like Hexadecanoic-d5 acid. lipidmaps.orgnih.gov This method is highly valued for its ability to reliably quantify fatty acids through stable isotope dilution, where a deuterated standard is compared to its non-labeled counterpart. lipidmaps.orgnih.gov This approach enhances the precision and accuracy of measurements by compensating for potential losses during sample preparation and analysis. nih.gov
For GC-MS analysis, fatty acids typically require derivatization to increase their volatility. A common method involves converting them into fatty acid methyl esters (FAMEs) or pentafluorobenzyl (PFB) esters. nih.govavantiresearch.com The use of PFB bromide derivatization followed by negative chemical ionization (NCI) GC-MS is particularly sensitive, allowing for the detection of fatty acids at very low concentrations. nih.govresearchgate.net
The chromatographic separation in GC provides high peak resolution, effectively separating saturated and unsaturated fatty acids of varying chain lengths and even positional isomers. nih.gov The mass spectrometer then detects the derivatized fatty acids. While electron ionization (EI) is a common technique, it can cause significant fragmentation, which may be useful for structural analysis but can reduce sensitivity. lipidmaps.org Negative chemical ionization, particularly with PFB esters, offers high sensitivity for quantitative studies. nih.govresearchgate.net
Hexadecanoic-d5 acid is frequently used as an internal standard in GC-MS-based fatty acid profiling. lipidmaps.org By adding a known amount of the deuterated standard to a sample, the concentration of the endogenous, non-labeled hexadecanoic acid can be accurately determined by comparing the signal intensities of the two species.
| Parameter | Typical Condition/Value | Significance |
|---|---|---|
| Derivatization Agent | Pentafluorobenzyl (PFB) bromide | Enhances volatility and sensitivity for NCI-MS detection. nih.gov |
| Ionization Mode | Negative Chemical Ionization (NCI) | Provides high sensitivity for electrophilic derivatives like PFB esters. nih.gov |
| GC Column | Capillary columns (e.g., DB-FastFAME) | Achieves high-resolution separation of different fatty acid species. nih.govntnu.no |
| Oven Temperature Program | Ramped (e.g., 150°C to 310°C) | Optimizes the separation of fatty acids with different boiling points. lipidmaps.org |
| Internal Standard | Deuterated fatty acids (e.g., Hexadecanoic-d5 acid) | Allows for accurate quantification via stable isotope dilution. lipidmaps.orgnih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Lipidomics Profiling
Liquid Chromatography-Mass Spectrometry (LC-MS) has become an indispensable tool in lipidomics, enabling the comprehensive analysis of lipids, including those containing deuterated fatty acids like Hexadecanoic-d5 acid, from biological samples. nih.govresearchgate.netnih.gov This technique is particularly powerful for profiling complex lipid mixtures without the need for derivatization that is often required for GC-MS. nih.gov
In lipidomics studies, LC-MS is used to separate different lipid classes based on their polarity using either normal-phase or reversed-phase chromatography. nih.gov Reversed-phase LC, often with C8 or C18 columns, is commonly employed for separating lipid species. nih.gov The separated lipids are then ionized, typically using electrospray ionization (ESI), and analyzed by a mass spectrometer. nih.gov
The use of deuterated lipids as internal standards is a common practice in quantitative lipidomics to ensure accuracy and precision. researchgate.netresearchgate.net For instance, a deuterated standard can be added for each lipid class to correct for variations in extraction efficiency and instrument response. researchgate.net
LC-MS/MS, or tandem mass spectrometry, is frequently used to identify and quantify specific lipid molecular species. nih.gov This technique allows for the fragmentation of a selected lipid ion to reveal its constituent fatty acids, including any incorporated deuterated fatty acids. nih.gov This capability is crucial in tracer studies where the metabolic fate of a labeled fatty acid is investigated. For example, after administering Hexadecanoic-d5 acid, LC-MS/MS can be used to track its incorporation into various lipid classes such as triglycerides and phospholipids (B1166683). nih.gov
| Application | LC-MS Approach | Key Findings/Advantages |
|---|---|---|
| Lipidome Profiling | Reversed-Phase LC coupled with ESI-MS/MS | Comprehensive analysis of hundreds of lipid species in a single run. nih.govnih.gov |
| Metabolic Tracing | Single Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) | Tracks the incorporation and transformation of deuterated fatty acids in vivo. nih.govnih.gov |
| Quantitative Lipidomics | Use of deuterated internal standards for each lipid class | Provides accurate and precise quantification of lipid species. researchgate.net |
Isotope Ratio Mass Spectrometry (IRMS) for High-Precision Isotopic Abundance Determination
The results from IRMS are typically expressed in delta (δ) notation, which represents the deviation of the isotope ratio of a sample from that of a standard reference material in parts per thousand (per mil, ‰). youtube.com This high precision allows for the detection of very small changes in isotopic abundance, making IRMS a powerful tool for tracing metabolic pathways and determining the natural abundance of isotopes in biological molecules.
While IRMS itself does not provide structural information, it can be coupled with a gas chromatograph (GC-IRMS) to measure the isotope ratios of individual compounds as they elute from the GC column. This combination allows for the precise determination of deuterium enrichment in specific fatty acids like hexadecanoic acid within a complex mixture.
Application of High-Resolution Mass Spectrometry in Tracer Studies
High-Resolution Mass Spectrometry (HRMS) plays a critical role in stable isotope tracer studies involving compounds like Hexadecanoic-d5 acid. nih.gov HRMS instruments, such as Orbitrap and time-of-flight (TOF) analyzers, provide high mass accuracy and resolving power, which are essential for distinguishing between different isotopologues (molecules that differ only in their isotopic composition). nih.govrsc.org
The ability to differentiate between molecules with very similar masses is a key advantage of HRMS. nih.gov For example, in a tracer study, HRMS can resolve the signals of the unlabeled fatty acid, the deuterated tracer (Hexadecanoic-d5 acid), and its various metabolites, even if their masses are very close. This allows for the simultaneous tracking of multiple tracers and their metabolic products in a single analysis. nih.gov
HRMS is often coupled with liquid chromatography (LC-HRMS) for comprehensive lipidomics and metabolomics analyses. acs.org This combination provides both the separation of complex mixtures and the high-resolution mass data needed to identify and quantify labeled and unlabeled species. acs.org The data generated from HRMS can be used to determine the degree of deuterium incorporation into different molecules, providing detailed insights into metabolic fluxes and pathway activities. biorxiv.org The high sensitivity and mass accuracy of HRMS also aid in the confident identification of unknown metabolites of the deuterated tracer. nih.gov
Strategic Sample Preparation and Derivatization for Hexadecanoic-d5 Acid Analysis
The accuracy and reliability of any analysis of Hexadecanoic-d5 acid are heavily dependent on the methods used for sample preparation. Strategic approaches to extraction and derivatization are crucial for isolating the analyte from complex biological matrices and preparing it for instrumental analysis.
Optimized Extraction Protocols for Diverse Biological Matrices
The extraction of lipids, including Hexadecanoic-d5 acid, from biological samples is a critical first step in the analytical workflow. nih.gov The choice of extraction method depends on the nature of the biological matrix, which can range from plasma and tissues to cultured cells. lipidmaps.orglipidmaps.org
A common and widely used method for lipid extraction is the Bligh and Dyer procedure, or variations thereof, which uses a mixture of chloroform (B151607) and methanol. lipidmaps.orglipidmaps.org This method effectively partitions lipids into an organic phase, separating them from water-soluble components. For quantitative studies, it is imperative to add internal standards, such as Hexadecanoic-d5 acid, at the very beginning of the extraction process to account for any losses during sample handling. lipidmaps.orgnih.gov
For the analysis of free fatty acids, specific protocols are often employed to isolate this fraction from the more abundant esterified fatty acids found in complex lipids. lipidmaps.org This can be achieved through solid-phase extraction (SPE) or liquid-liquid extraction techniques. lipidmaps.orgresearchgate.net
The table below summarizes common extraction protocols for different biological matrices.
| Biological Matrix | Extraction Method | Key Steps and Considerations |
|---|---|---|
| Cultured Cells | Modified Bligh and Dyer | Cells are lysed, and lipids are extracted with a chloroform/methanol mixture. The addition of deuterated internal standards is crucial. lipidmaps.orglipidmaps.org |
| Plasma/Serum | Liquid-Liquid Extraction | Plasma is mixed with an organic solvent system (e.g., isooctane/methanol) to extract lipids. nih.govlipidmaps.org |
| Tissues (e.g., liver, adipose) | Homogenization followed by solvent extraction | Tissues are first homogenized to disrupt the cellular structure, followed by lipid extraction using methods like Folch or Bligh and Dyer. lipidmaps.orgnfdi4microbiota.de |
Chemical Derivatization Techniques for Enhanced Mass Spectrometric Detection
Hexadecanoic-d5 acid, like other fatty acids, often requires chemical derivatization prior to analysis by mass spectrometry (MS) to improve its detection. mdpi.comnih.gov This is primarily because the carboxylic acid group of fatty acids has poor ionization efficiency, especially when using common liquid chromatography (LC) mobile phases. researchgate.net Derivatization aims to modify the fatty acid molecule to enhance its ionization, thereby increasing the sensitivity and selectivity of the analysis. mdpi.comnih.gov
One common strategy is to target the carboxyl group of the fatty acid to enable "charge reversal," allowing for detection in the positive ion mode, which is often more sensitive. mdpi.comnih.gov A variety of derivatization reagents have been developed for this purpose, including those containing primary amines, secondary amines, aromatic amines, and hydrazines. mdpi.com For instance, 4-amino-1-benzylpiperidine (B41602) (4A1BP) can be used to amidate fatty acids, resulting in protonated molecules that can be readily detected by MS. nih.gov Another example is the use of 3-picolylamine (3-PA), which has been shown to provide enhanced sensitivity and selectivity for fatty acid analysis using Orbitrap mass spectrometry in positive electrospray ionization (ESI) mode, with limits of detection in the low femtomole range. mdpi.com
The use of isotopically labeled derivatization reagents can further aid in the identification and quantification of fatty acids in complex biological samples. researchgate.net For example, a sample can be split and derivatized with both a non-deuterated and a deuterated version of a reagent. researchgate.net When the fractions are recombined and analyzed by MS, the derivatized fatty acids will appear as doublet clusters of ions, facilitating their identification. researchgate.net
The table below summarizes some common derivatization reagents used for fatty acid analysis by LC-MS.
| Derivatization Reagent | Target Functional Group | Ionization Mode | Key Advantages |
| 4-amino-1-benzylpiperidine (4A1BP) | Carboxyl | Positive | Forms protonated molecules for enhanced detection. nih.gov |
| 3-picolylamine (3-PA) | Carboxyl | Positive (ESI) | High sensitivity and selectivity. mdpi.com |
| 2-bromo-1-methylpyridinium iodide and 3-carbinol-1-methylpyridinium iodide | Carboxyl | Positive (ESI) | Attaches a quaternary amine, significantly increasing detection sensitivity. researchgate.net |
| Girard's Reagent T (GT) | Carboxyl | Positive | Can significantly enhance detection sensitivity. mdpi.com |
Computational Approaches for Data Analysis and Metabolic Modeling
Following the administration of Hexadecanoic-d5 acid in a biological system, the quantification of its downstream labeled metabolites is crucial for understanding its metabolic fate. Mass spectrometry is a primary tool for this purpose due to its high sensitivity and ability to distinguish between isotopologues (molecules that differ only in their isotopic composition). nih.gov The quantification can be either relative or absolute. nih.gov
Relative quantification involves comparing the abundance of a specific labeled metabolite across different samples, for example, a control versus a treated group. nih.gov This is often achieved by comparing the peak areas or signal intensities of the metabolite of interest. nih.gov For more accurate comparative quantification, stable isotope labeling approaches analogous to SILAC in proteomics can be employed, where samples are differentially labeled and then mixed for simultaneous analysis, which helps to mitigate differential ion suppression effects. nih.gov
Absolute quantification, on the other hand, aims to determine the exact concentration of a labeled metabolite. nih.gov This typically requires the use of internal standards, which are isotopically labeled versions of the analyte of interest. nih.gov In the context of Hexadecanoic-d5 acid, if one were to quantify a downstream metabolite, a known amount of a heavy-atom labeled version of that specific metabolite would be added to the sample. nih.gov The ratio of the signal from the endogenous labeled metabolite to the signal from the added internal standard allows for precise quantification. nih.gov
The data obtained from the quantification of labeled metabolites are used to calculate flux ratios. A key piece of information derived from isotope labeling experiments is the mass isotopologue distribution (MID) of a metabolite, which is the fractional abundance of all its isotopologues. Changes in the MID of metabolites downstream of Hexadecanoic-d5 acid provide quantitative insights into the activity of metabolic pathways.
The following table illustrates a hypothetical example of how the quantification of a downstream metabolite "Metabolite X" might be presented, showing both relative and absolute quantification data.
| Sample Group | Relative Abundance of Labeled Metabolite X (Peak Area) | Absolute Concentration of Labeled Metabolite X (µM) |
| Control | 150,000 | 2.5 |
| Treated | 450,000 | 7.5 |
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. wikipedia.org It provides a detailed snapshot of the cellular metabolic state. researchgate.netnih.gov The core of MFA is the construction of a stoichiometric model of the metabolic network, which represents the metabolic reactions and the mass balance of metabolites. creative-proteomics.com
In practice, MFA often utilizes stable isotope tracers, such as Hexadecanoic-d5 acid, in what is known as ¹³C-Metabolic Flux Analysis (¹³C-MFA) when using carbon-13 tracers. nih.govspringernature.com The fundamental principle is that the labeled substrate is taken up by the cells and incorporated into various downstream metabolites. The pattern of isotope labeling in these metabolites, as measured by MS or NMR, contains rich information about the metabolic pathways that were active. wikipedia.orgnih.gov
The workflow for a typical MFA experiment involves several key steps:
Isotope Labeling Experiment: Cells or an organism are cultured with a labeled substrate (e.g., Hexadecanoic-d5 acid) until a metabolic and isotopic steady state is reached. creative-proteomics.com
Sample Analysis: Metabolites are extracted, and the isotopic labeling patterns of key intracellular metabolites are measured using techniques like GC-MS, LC-MS, or NMR. nih.gov
Flux Calculation: The experimental labeling data, along with other measured rates (e.g., substrate uptake and product secretion rates), are used as inputs for a computational model. An iterative algorithm then estimates the intracellular metabolic fluxes that best reproduce the experimental data. springernature.com
MFA has numerous applications, including identifying metabolic bottlenecks in engineered organisms, understanding metabolic reprogramming in diseases like cancer, and elucidating the central metabolism of various organisms. wikipedia.orgcreative-proteomics.com
The data generated from metabolomics studies using Hexadecanoic-d5 acid can be integrated with bioinformatics and systems biology tools to reconstruct and analyze metabolic pathways. These tools leverage vast amounts of biological data to create comprehensive models of cellular metabolism.
Several databases are central to metabolic pathway reconstruction, including:
Kyoto Encyclopedia of Genes and Genomes (KEGG): A collection of databases dealing with genomes, biological pathways, diseases, drugs, and chemical substances. mdpi.compnas.org The KEGG PATHWAY database provides manually drawn pathway maps representing current knowledge on metabolism and other cellular processes. mdpi.com
MetaCyc: A comprehensive database of experimentally elucidated metabolic pathways and enzymes from all domains of life. mdpi.compnas.org It contains pathways involved in both primary and secondary metabolism.
Reactome: A free, open-source, curated and peer-reviewed pathway database. mdpi.compnas.org It provides detailed information on human metabolic pathways.
Software platforms like Pathway Tools provide a suite of tools for managing, analyzing, and visualizing metabolic networks. sri.com For example, its PathoLogic component can predict the metabolic pathways of an organism from its annotated genome, and MetaFlux can be used to build and execute metabolic flux models. sri.comsemanticscholar.org
The process of pathway reconstruction using data from a Hexadecanoic-d5 acid experiment would typically involve:
Metabolite Identification: Identifying the downstream metabolites that have incorporated the deuterium label from Hexadecanoic-d5 acid.
Pathway Mapping: Using databases like KEGG and MetaCyc to map the identified labeled metabolites to known metabolic pathways. This can help to hypothesize the route of metabolism for Hexadecanoic-d5 acid.
Gap Filling: If the identified metabolites suggest a novel or incomplete pathway, bioinformatics tools can be used to suggest potential missing enzymes or reactions based on genomic data or by searching for homologous enzymes. pnas.org
The following table lists some key bioinformatics tools and databases used for metabolic pathway reconstruction.
| Tool/Database | Description | Key Features |
| KEGG (Kyoto Encyclopedia of Genes and Genomes) | A comprehensive database resource for understanding high-level functions and utilities of the biological system. mdpi.compnas.org | Manually drawn pathway maps, extensive annotation of genes and proteins. mdpi.com |
| MetaCyc | A database of non-redundant, experimentally elucidated metabolic pathways. mdpi.compnas.org | Covers all domains of life, detailed information on enzymes and reactions. |
| Pathway Tools | A software environment for pathway/genome informatics and systems biology. sri.com | Includes tools for pathway prediction, editing, and metabolic modeling. sri.comsemanticscholar.org |
| Reactome | A pathway database focused on human biology. mdpi.compnas.org | Provides detailed reaction mechanisms and links to other biological databases. |
Elucidation of Lipid Metabolic Pathways Using Hexadecanoic D5 Acid
Investigation of Fatty Acid Biosynthesis (De Novo Lipogenesis)
Studies have utilized deuterated water (²H₂O) and labeled palmitic acid to trace DNL in various tissues, such as the liver and adipose tissue. researchgate.netendocrine-abstracts.org For instance, research in mouse models has shown that a high-sucrose diet significantly increases the incorporation of deuterium (B1214612) into plasma and liver fatty acids, indicating a surge in DNL. endocrine-abstracts.org This method allows for the distinction between fatty acids synthesized de novo and those taken up from external sources. nih.gov The analysis, often performed using gas chromatography-mass spectrometry (GC-MS), can quantify the percentage of newly synthesized palmitate, providing a clear metric of DNL activity. biorxiv.org
This approach has been crucial in understanding how different physiological and pathological states, such as obesity and type 2 diabetes, affect lipid synthesis. researchgate.netendocrine-abstracts.org For example, increased DNL is recognized as a hallmark of many cancer cells, and deuterated glucose or fatty acids can be used to visualize and quantify this increased lipid synthesis in living cells. nih.gov
Exploration of Fatty Acid Oxidation (Beta-Oxidation) Pathways)
Beta-oxidation is the catabolic process by which fatty acid molecules are broken down to produce acetyl-CoA, a key entry point into the citric acid cycle for energy production. nih.gov Deuterium-labeled hexadecanoic acid serves as a valuable tracer to investigate the dynamics of fatty acid oxidation. nih.govresearchgate.net When a cell metabolizes deuterated palmitic acid, the deuterium label is released and incorporated into body water (as ²H₂O). researchgate.netckisotopes.com By measuring the enrichment of deuterium in plasma or urine water, scientists can calculate the rate of fatty acid oxidation. researchgate.netmetsol.com
This method offers several advantages over other techniques. For example, using deuterium tracers avoids the extensive isotopic exchange corrections required when using carbon-13 (¹³C) labeled tracers, simplifying the analysis. researchgate.netmetsol.com Studies have successfully used deuterated palmitic acid to measure dietary fat oxidation in humans, demonstrating its validity by comparing the results with traditional ¹³C methods. metsol.com
Furthermore, this technique can be applied to study metabolic defects in fatty acid oxidation. In one study, peripheral blood mononuclear cells were loaded with deuterated palmitic acid to assess beta-oxidation capacity. nih.gov By analyzing the accumulation of labeled acylcarnitines (intermediates in fatty acid transport into mitochondria), researchers could identify specific enzyme deficiencies, such as Carnitine Palmitoyltransferase II (CPT-II) deficiency. nih.gov The ratio of the labeled product (d27-C14-acylcarnitine) to the labeled substrate (d31-C16-acylcarnitine) provided a direct index of enzyme activity impairment. nih.gov
Dynamics of Fatty Acid Elongation and Desaturation Processes
Following their initial synthesis, fatty acids like hexadecanoic acid can undergo further modifications, including elongation (addition of two-carbon units) and desaturation (introduction of double bonds), to produce a diverse range of fatty acids required for cellular functions. nih.gov Stable isotope labeling is a key technique for tracing these modification processes. mdpi.com
When cells are supplied with deuterated hexadecanoic acid, it can enter the fatty acid pool and be utilized as a substrate by elongase and desaturase enzymes. By using mass spectrometry to track the appearance of the deuterium label in longer-chain saturated fatty acids (e.g., stearic acid, C18:0) or in unsaturated fatty acids (e.g., palmitoleic acid, C16:1), researchers can elucidate the activity of these pathways.
For example, studies in cultured hepatocytes have compared the metabolism of palmitic acid and stearic acid. nih.gov Such studies can determine the rate of desaturation of stearic acid to oleic acid and its subsequent incorporation into complex lipids. nih.gov In studies of diatoms, ¹³C labeling was used to monitor the progressive incorporation of the label from precursor fatty acids into more complex polyunsaturated fatty acids (PUFAs), revealing the specific pathways involved in their synthesis. mdpi.com Similarly, providing deuterated palmitate to cells and analyzing the triglyceride composition by mass spectrometry can reveal how much of the initial tracer is elongated or desaturated before being stored. pnas.org This allows for a detailed understanding of how cells remodel their fatty acid profiles in response to different metabolic conditions.
Tracing Complex Lipid Anabolism and Catabolism
Triacylglycerols (TAGs) are the primary form of energy storage in cells, synthesized by esterifying three fatty acids to a glycerol (B35011) backbone. researchgate.net Deuterated hexadecanoic acid is an effective tracer for studying the synthesis and turnover of TAGs. nih.govnih.gov By introducing labeled palmitate into a biological system, researchers can follow its incorporation into the TAG pool and measure the rate of new TAG synthesis. pnas.orgnih.gov
In studies using cultured cells, the addition of deuterated palmitate leads to its dose-dependent incorporation into triglycerides, which can be quantified using mass spectrometry. pnas.orgnih.gov This method allows scientists to investigate how different conditions affect lipid storage. For instance, research has shown that in the presence of unsaturated fatty acids like oleate, saturated fatty acids like palmitate are preferentially channeled into TAG stores, a process that can protect cells from lipotoxicity. pnas.org
The use of stable isotope tracers also enables the measurement of TAG turnover, providing a dynamic picture of how quickly these storage lipids are broken down and resynthesized. nih.gov By monitoring the enrichment of the labeled fatty acid in plasma VLDL-triglycerides over time, it is possible to estimate the contribution of different fatty acid sources (such as plasma free fatty acids versus those from de novo lipogenesis) to the production of VLDL-TAG by the liver. nih.gov
Table 1: Incorporation of Deuterated Palmitate into Cellular Triglycerides This table is a representative example based on findings where deuterated fatty acids are used to trace triglyceride synthesis. pnas.org
| Cell Type/Condition | Total Deuterated Fatty Acid in Triglyceride (nmol/mg protein) | Deuterated Palmitate (C16:0) in Triglyceride (%) | Deuterated Unsaturated Acyl Chains (C16:1/C18:1) in Triglyceride (%) |
|---|---|---|---|
| Control Cells | 15.8 | 93% | 7% |
| Cells with Enhanced Desaturase Activity | 72.6 | 71% | 25% |
Phospholipids (B1166683) are essential structural components of all cell membranes and are involved in numerous signaling processes. The fatty acid composition of phospholipids is tightly regulated and constantly remodeled to maintain membrane integrity and function. nih.gov Tracing studies with deuterated hexadecanoic acid allow for the investigation of phospholipid synthesis and remodeling. nih.govnih.gov
When cells are exposed to deuterated palmitate, it can be incorporated into various phospholipid classes, such as phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE). By analyzing the lipid extracts with mass spectrometry, researchers can identify which phospholipid species contain the deuterium label and at what rate they are synthesized or remodeled. researchgate.net
Studies in humans have used deuterium-labeled fatty acids to track their incorporation into plasma and lipoprotein phospholipids, providing insights into how dietary fats are processed and distributed throughout the body. nih.govcapes.gov.br This approach can also reveal differences in lipid metabolism between cell types or developmental stages. For example, one study showed that the incorporation of fatty acids into phospholipids was significantly higher in the gametocyte stage of the malaria parasite Plasmodium falciparum compared to its asexual stages, highlighting stage-specific metabolic requirements. researchgate.net
Table 2: Relative Incorporation of Labeled Glycerol into Phospholipid Species This table is a representative example based on findings from stable isotope labeling experiments to compare phospholipid synthesis between different cell states. researchgate.net
| Phospholipid Species | Relative Incorporation in Asexual Stage (d5/d0 ratio) | Relative Incorporation in Gametocyte Stage (d5/d0 ratio) |
|---|---|---|
| PC(34:1) | 1.37 | 6.37 |
| PC(36:3) | 1.78 | 8.94 |
| PE(34:1) | 1.48 | 21.65 |
| PE(36:3) | 2.00 | 29.93 |
Cholesteryl esters are storage forms of cholesterol, created by esterifying a fatty acid to the cholesterol molecule. They are less polar than free cholesterol and are packed into the core of lipoproteins for transport or stored in intracellular lipid droplets. eurisotop.com The study of cholesteryl ester metabolism is crucial for understanding cholesterol homeostasis and diseases like atherosclerosis. ckisotopes.comisotope.com
Stable isotope-labeled fatty acids, such as deuterated hexadecanoic acid, are used to trace the biosynthesis and disposition of cholesteryl esters. nih.govnih.gov Following administration, the labeled fatty acid enters the cellular fatty acyl-CoA pool and can be used by the enzyme acyl-CoA:cholesterol acyltransferase (ACAT) to esterify cholesterol. ckisotopes.com
By using mass spectrometry, researchers can distinguish newly synthesized cholesteryl esters containing the deuterium label from the pre-existing, unlabeled pool. ckisotopes.comeurisotop.com This provides a highly sensitive method for measuring the dynamic effects of pharmacological interventions on cholesterol esterification, even over short time periods. eurisotop.com For example, this technique has been used to demonstrate the immediate impact of microsomal triglyceride transfer protein (MTP) inhibitors on the formation of new cholesteryl esters, an effect not visible when only measuring total cholesteryl ester levels. ckisotopes.com Similarly, studies in humans have tracked the incorporation of labeled fatty acids from the diet into plasma cholesteryl esters, clarifying the pathways of dietary fat metabolism. nih.gov
Intermediary Metabolism Interconnections
The use of stable isotope tracers, particularly Hexadecanoic-d5 acid, has been pivotal in mapping the intricate connections between lipid metabolism and other core metabolic networks. By tracing the journey of the deuterium-labeled hexadecanoate, researchers can elucidate the flow of carbon atoms as they are processed through β-oxidation and integrated into other fundamental pathways, thereby revealing the metabolic fate of fatty acids beyond simple energy storage.
Linkages with Glycolysis and Tricarboxylic Acid Cycle
The metabolic pathways of fatty acid oxidation and carbohydrate oxidation are intrinsically linked, converging at the level of the Tricarboxylic Acid (TCA) cycle, the cell's central hub for energy production. core.ac.uk Hexadecanoic-d5 acid serves as an excellent tool to investigate this convergence. Following its administration, the deuterated fatty acid is taken up by cells and undergoes β-oxidation, a process that sequentially shortens the fatty acid chain to produce molecules of acetyl-CoA.
This acetyl-CoA, carrying isotopic labels derived from the original Hexadecanoic-d5 acid, then enters the TCA cycle by condensing with oxaloacetate to form citrate. nih.gov The TCA cycle is responsible for generating more than half of the ATP derived from the oxidation of fuels. isotope.com The cycle proceeds through a series of reactions that generate ATP (via GTP), and reducing equivalents in the form of NADH and FADH₂, which fuel oxidative phosphorylation. core.ac.uknih.gov
Studies have shown that co-incubation of cells with palmitic acid can increase the flux through the Krebs cycle, indicating its significant role in fueling mitochondrial activity. slu.se The intermediates of the TCA cycle not only participate in energy production but also serve as precursors for various biosynthetic pathways, including the synthesis of certain amino acids and providing acetyl-CoA for fatty acid synthesis in the cytosol. isotope.com
Table 1: Tracing Hexadecanoic Acid Contribution to the TCA Cycle This table is a representative example based on established metabolic tracing methodologies.
| Tracer Administered | Key Metabolic Process | Labeled Product Entering TCA Cycle | Key TCA Intermediate Analyzed | Observed Isotopologue | Implication |
|---|---|---|---|---|---|
| Hexadecanoic-d5 Acid | β-Oxidation | Deuterated Acetyl-CoA | Citrate | Deuterium-labeled Citrate | Demonstrates direct flux from fatty acid oxidation into the TCA cycle. |
Cross-Talk with Amino Acid Metabolism
The interconnection between fatty acid and amino acid metabolism is a critical area of metabolic research, revealing how cells balance different nutrient sources for energy and biosynthesis. Hexadecanoic-d5 acid tracing studies illuminate this crosstalk, which primarily occurs through the intermediates of the TCA cycle. nih.gov
While fatty acid oxidation provides acetyl-CoA to fuel the TCA cycle, the cycle's intermediates can be siphoned off for other purposes, a process known as cataplerosis. To maintain the cycle's function, these intermediates must be replenished in what are known as anaplerotic reactions. Amino acids are key players in this process. nih.gov
The carbon skeletons of many amino acids are either derived from or can be converted into TCA cycle intermediates. muni.cz For example, the transamination of the amino acid glutamate (B1630785) produces α-ketoglutarate, a key TCA cycle intermediate. isotope.com Conversely, α-ketoglutarate derived from the TCA cycle can be used to synthesize glutamate. When Hexadecanoic-d5 acid is the source of acetyl-CoA fueling the cycle, the deuterium label can be incorporated into these non-essential, glucogenic amino acids. Tracking the appearance of deuterium in amino acids like glutamate provides direct evidence of the contribution of fatty acid carbon to the amino acid pool. nih.govnih.gov
Amino acids themselves are classified based on their metabolic fate; they can be glucogenic (catabolized to pyruvate (B1213749) or TCA cycle intermediates), ketogenic (catabolized to acetyl-CoA or acetoacetate), or both. muni.czmdpi.com The ketogenic amino acids, such as lysine (B10760008) and leucine, share a common degradation product with fatty acids—acetyl-CoA. mdpi.com Research investigating the interplay between branched-chain amino acid (BCAA) and lipid metabolism has utilized tracers like ¹³C-palmitate to show how these metabolic pathways influence each other, for instance, by demonstrating that BCAAs can alter hepatic lipid oxidation. nih.gov This reciprocal relationship highlights a complex regulatory network where the availability of one nutrient class can significantly impact the metabolism of another.
Table 2: Investigating Fatty Acid and Amino Acid Crosstalk with Isotope Tracers This table is a representative example based on established metabolic tracing principles.
| Tracer | Pathway Link | Key Intermediate | Derived Labeled Metabolite | Research Finding |
|---|---|---|---|---|
| Hexadecanoic-d5 Acid | TCA Cycle Anaplerosis/Cataplerosis | α-Ketoglutarate | Deuterated Glutamate | Demonstrates the flow of fatty acid-derived carbons into the non-essential amino acid pool. nih.gov |
| ¹³C₁₆-Palmitate & BCAA Tracers | Shared Catabolic Pathways & Regulation | Acetyl-CoA | ¹³C-labeled Ketone Bodies | Elucidates how BCAA metabolism can modulate the rate of fatty acid oxidation and ketogenesis in the liver. nih.gov |
Hexadecanoic D5 Acid in Quantitative Lipidomics and Metabolomics
Function as an Internal Standard in Quantitative Lipidomics Workflows
In quantitative lipidomics, the primary role of Hexadecanoic-d5 acid is to serve as an internal standard. researchgate.netnih.gov Internal standards are essential for correcting variations that can occur during sample preparation, extraction, and analysis by mass spectrometry. nih.gov Because Hexadecanoic-d5 acid is chemically identical to its non-deuterated counterpart, palmitic acid, it behaves similarly throughout the analytical process. nih.gov However, its increased mass due to the five deuterium (B1214612) atoms allows it to be distinguished from the endogenous analyte by the mass spectrometer. nih.gov
The use of a suite of deuterated fatty acids, including a deuterated form of palmitic acid, is a cornerstone of the stable isotope dilution method for quantifying fatty acids. nih.govlipidmaps.org This method significantly enhances the precision and accuracy of measurements by comparing the signal of the target analyte to its deuterated analog. nih.gov This approach effectively compensates for any sample loss during preparation and analysis. nih.gov For instance, in the analysis of free fatty acids (FFAs) from biological samples like cultured cells or plasma, a known amount of a deuterated internal standard mixture is added at the beginning of the extraction process. nih.govlipidmaps.org This ensures that any subsequent losses will affect both the analyte and the standard equally, allowing for reliable quantification. nih.gov
Research has demonstrated the utility of deuterated palmitic acid in various lipidomics studies. For example, a custom mix containing D31-palmitic acid has been used for the targeted analysis of fatty acids in studies of noise-induced hearing loss. biorxiv.org Similarly, mixtures containing deuterated palmitic acid are commercially available and designed for direct use in LC-MS applications as internal standards. caymanchem.com
Stable Isotope Dilution Mass Spectrometry for Absolute Metabolite Quantification
Stable isotope dilution mass spectrometry (IDMS) is a powerful technique for the absolute quantification of metabolites, and Hexadecanoic-d5 acid is a key component in this methodology. nih.gov IDMS is considered a gold standard for quantitative analysis due to its high accuracy and precision, which stems from the use of stable isotope-labeled internal standards (ILIS). nih.govckisotopes.com These standards, including deuterated fatty acids, are almost mandatory for overcoming the significant matrix effects often encountered in biological samples. nih.gov
The principle of IDMS lies in adding a known quantity of the isotopically labeled standard, such as Hexadecanoic-d5 acid, to a sample. The ratio of the signal from the endogenous (light) analyte to the labeled (heavy) standard is then measured by mass spectrometry. ckisotopes.com Since the chemical and physical properties of the labeled and unlabeled compounds are nearly identical, they co-elute during chromatography and experience the same ionization efficiency in the mass spectrometer. lipidmaps.org This allows for the accurate determination of the absolute concentration of the analyte, even if there is sample loss or ion suppression. nih.govlipidmaps.org
The development of simplified gas chromatography-isotope dilution mass spectrometry (GC-IDMS) protocols has further expanded the accessibility of absolute quantification. nih.gov These methods often rely on commercially available sources of labeled compounds to create internal standards for a wide range of metabolites. nih.gov
Identification of Metabolic Signature Perturbations in Experimental Systems
Hexadecanoic-d5 acid, in its role as an internal standard for the accurate quantification of palmitic acid, contributes to studies aimed at identifying metabolic signature perturbations in various experimental systems and disease states. By enabling precise measurement of changes in palmitic acid levels, researchers can uncover alterations in metabolic pathways associated with conditions like cancer, metabolic syndrome, and neurodegenerative diseases. aacrjournals.orgmdpi.commdpi.comoup.com
For example, metabolomic profiling of bladder cancer tissues revealed significant changes in 35 metabolites, creating a metabolic signature that could distinguish cancerous tissue from normal and benign tissue. aacrjournals.org Such studies rely on robust quantitative methods, where internal standards are crucial for ensuring data quality. In hepatocellular carcinoma, a metabolic classifier based on six free fatty acids, including palmitic acid, was able to stratify patients into different risk groups with distinct clinical outcomes. mdpi.com
Furthermore, research on the lipotoxic effects of palmitic acid on human astrocytes has utilized integrated metabolomics and lipidomics to identify specific glycerophospholipids that accumulate in response to high fatty acid levels. mdpi.comresearchgate.net These findings, which depend on accurate quantification, provide insights into the mechanisms of neurodegenerative processes. mdpi.comresearchgate.net Cross-sectional studies have also identified associations between plasma metabolites, including those related to fatty acid metabolism, and metabolic risk factors like obesity, dyslipidemia, and dysglycemia. oup.com
Integration of Deuterated Tracers in Targeted and Untargeted Lipidomics
Deuterated fatty acids like Hexadecanoic-d5 acid are integral to both targeted and untargeted lipidomics approaches. uni-tuebingen.denih.gov In targeted lipidomics, the focus is on quantifying a predefined set of lipids, and deuterated standards are essential for achieving accurate absolute or relative quantification. uni-tuebingen.de Untargeted lipidomics, on the other hand, aims to comprehensively measure all detectable lipids in a sample to discover novel biomarkers or metabolic pathways. lcms.cz
In untargeted analyses, while not used for direct quantification of every detected feature, the inclusion of a range of deuterated internal standards, including those for major fatty acids like palmitic acid, is crucial for quality control. mdpi.com They help to monitor the analytical platform's performance, assess data quality, and can aid in the tentative identification of lipid classes. mdpi.com
The development of analytical methods that combine both targeted and untargeted approaches is becoming more common. uni-tuebingen.de For instance, a method for analyzing oxylipins and fatty acids in platelets might involve a targeted quantification of specific compounds using their corresponding deuterated standards, while simultaneously collecting untargeted data to explore the broader lipidome. uni-tuebingen.de This integrated approach allows for both hypothesis testing and hypothesis generation within a single experiment.
The versatility of deuterated tracers is further highlighted by their use in various analytical platforms, including liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). nih.govlcms.cz These techniques, when coupled with the use of stable isotope-labeled standards, provide the sensitivity and specificity required for comprehensive lipid analysis in complex biological matrices. lcms.czresearchgate.net
Application Across Diverse Biological Systems and Experimental Models
In Vitro Cellular Models
The use of Hexadecanoic-d5 acid in in vitro models, including primary and established cell lines, is fundamental to dissecting cellular lipid dynamics. By introducing this labeled fatty acid into cell culture media, researchers can trace its incorporation into cellular structures and its role in metabolic pathways.
Detailed research findings indicate that in cell culture models, labeled palmitic acid is used to study cytotoxicity and its effects on cellular processes. For instance, studies have shown that saturated fatty acids like palmitic acid can be more cytotoxic than unsaturated ones. nih.gov In models of non-alcoholic steatohepatitis (NASH), palmitic acid has been observed to augment cytotoxicity induced by other compounds. nih.gov It has also been used to investigate its impact on nitric oxide synthesis in cell lines like EA.hy926. nih.gov The deuterated form is essential for quantifying the precise uptake and metabolic fate of palmitic acid in these experimental setups, distinguishing it from the endogenous pool of the fatty acid. For example, it is used to trace how palmitic acid is directed into the synthesis of various lipid classes, such as phosphatidylcholines and triacylglycerols, in different cell types. oup.comresearchgate.net
Table 1: Application of Hexadecanoic-d5 Acid in In Vitro Research
| Model Type | Research Focus | Key Findings |
|---|---|---|
| Established Cell Lines (e.g., EA.hy926, Hepatocytes) | Cytotoxicity, Metabolic Syndrome Modeling | Used to trace the role of palmitic acid in inducing cellular stress and its contribution to models of diseases like NASH. nih.govinvivochem.com |
| Primary Cell Cultures (e.g., granulosa cells, macrophages) | Lipid Uptake, Inflammatory Response | Enables quantification of fatty acid incorporation into cellular lipids and its influence on inflammatory signaling pathways. invivochem.com |
Ex Vivo Tissue and Organ Explant Systems
Ex vivo systems, which involve the use of tissues or organs cultured outside the body, provide a bridge between in vitro and in vivo research. In this context, Hexadecanoic-d5 acid is instrumental for studying lipid metabolism in a more complex, multi-cellular environment that retains some of its native architecture.
A primary application is in the study of placental and adipose tissue lipid metabolism. oup.comresearchgate.netnih.gov In human placental explants, for example, stable isotope-labeled fatty acids, including a form of labeled palmitic acid, are used to investigate how these crucial nutrients are processed and partitioned. oup.comresearchgate.net Research has demonstrated that the metabolic partitioning of fatty acids is dependent on the fatty acid type; for instance, labeled palmitic acid was found to be primarily directed into the synthesis of phosphatidylcholines. oup.comresearchgate.net Similarly, in adipose tissue explants from mouse models, researchers study lipolysis and the release of fatty acids, where a labeled standard would be essential for precise quantification. nih.gov These studies are vital for understanding how maternal metabolic states might influence placental lipid handling and, consequently, fetal development. oup.com
Table 2: Use of Labeled Palmitic Acid in Ex Vivo Studies
| System | Research Area | Specific Application |
|---|---|---|
| Human Placental Explants | Fetal Nutrition, Lipid Metabolism | Tracing the uptake and esterification of palmitic acid into complex lipids like phosphatidylcholines and triacylglycerols. oup.comresearchgate.net |
| Adipose Tissue Explants | Lipolysis, Metabolic Disease | Quantifying the release of fatty acids and studying the influence of various stimuli on fat cell metabolism. nih.govnih.gov |
In Vivo Non-Human Animal Models
In vivo studies in non-human animal models are indispensable for understanding the systemic effects of fatty acids. Hexadecanoic-d5 acid is frequently used as an internal standard for the accurate quantification of palmitic acid levels in various biological samples, such as plasma and tissues, from these models. caymanchem.com This is crucial for investigating the link between fatty acid concentrations and metabolic diseases.
Rodent models are widely used to study fatty acid synthesis and its metabolic consequences. cabidigitallibrary.orgucl.ac.uk Early studies traced the elongation of fatty acid carbon chains, a process for which deuterated tracers are now ideally suited. cabidigitallibrary.org In studies of metabolic syndrome, red blood cell and plasma levels of palmitic acid are measured, where Hexadecanoic-d5 acid ensures analytical accuracy. caymanchem.com In entomopathogenic nematodes like Steinernema glaseri, lipid composition is analyzed to improve culture methods for their use as biological insecticides; such analyses rely on precise quantification of fatty acids. nih.gov Furthermore, in marine zooplankton, deuterated fatty acids are used in tracer experiments to investigate their capacity to synthesize long-chain polyunsaturated fatty acids (PUFAs), which is critical for understanding marine food web dynamics. researchgate.netscispace.com
Table 3: Research Applications in In Vivo Non-Human Models
| Model Organism | Field of Study | Role of Labeled Hexadecanoic Acid |
|---|---|---|
| Rodents (Rats, Mice) | Metabolic Disease, Fatty Acid Synthesis | Internal standard for quantifying palmitic acid in studies of diabetes and obesity; tracer for fatty acid elongation pathways. caymanchem.comcabidigitallibrary.org |
| Nematodes (Steinernema glaseri) | Agricultural Science, Lipid Metabolism | Used in the analysis of lipid content to optimize in vitro production for use as a biological insecticide. nih.gov |
Microbial Metabolism and Environmental Fate Studies
In microbiology, Hexadecanoic-d5 acid is a tool for elucidating the pathways of fatty acid metabolism in various microorganisms. Palmitic acid is a known metabolite in bacteria such as Escherichia coli and yeast like Saccharomyces cerevisiae. nih.govnih.gov The deuterated tracer allows for the precise study of how these organisms synthesize, degrade, and modify fatty acids. Acetyl-CoA, a central molecule in cellular metabolism, is a precursor for fatty acid synthesis, and labeled fatty acids can help quantify the flux through these pathways. frontiersin.org
Environmental science utilizes labeled compounds to study the biodegradation and fate of substances in the environment. Studies on the environmental fate of palmitic acid show it can be biodegraded in both water and soil. nih.gov The use of Hexadecanoic-d5 acid would allow researchers to track its degradation pathway and rate, distinguishing the experimental compound from naturally occurring palmitic acid in the environment. This is vital for assessing how fatty acids and related compounds are processed by microbial communities in natural ecosystems.
Table 4: Use of Hexadecanoic-d5 Acid in Microbial and Environmental Research
| Research Area | Model/System | Specific Application |
|---|---|---|
| Microbial Metabolism | E. coli, S. cerevisiae | Tracing the synthesis and breakdown of fatty acids; quantifying metabolic flux. nih.govnih.govscispace.com |
| Environmental Fate | Freshwater, Soil Incubations | Monitoring the rate and pathway of biodegradation in natural environments. nih.gov |
Plant Metabolic Engineering and Lipid Biosynthesis Research
In plant science, research is heavily focused on understanding and engineering the biosynthesis of fatty acids to improve crop traits, particularly in oilseed plants. researchgate.net Palmitic acid is the first fatty acid produced during de novo synthesis in plants and serves as a precursor for longer-chain fatty acids. wikipedia.org
Hexadecanoic-d5 acid is an invaluable tool in this field for tracing the metabolic flux from palmitic acid to other lipid molecules. Researchers use metabolic engineering to alter the fatty acid profile of crops like soybeans, for example, to increase the content of desirable oils. researchgate.netnih.gov Labeled palmitic acid allows for the quantitative analysis of these engineered pathways, showing how the precursor is channeled into the production of very-long-chain fatty acids (VLCFAs) or other modified lipids. mdpi.com This research is critical for developing plants with enhanced nutritional value or with oils better suited for industrial applications, such as biofuels. researchgate.net
Table 5: Applications in Plant Science and Lipid Biosynthesis
| Area of Research | Plant Model | Role of Labeled Hexadecanoic Acid |
|---|---|---|
| Metabolic Engineering | Oilseed Crops (e.g., Soybean) | Tracing and quantifying the conversion of palmitic acid in genetically modified plants to enhance oil profiles. researchgate.netnih.gov |
| Lipid Biosynthesis | General Plant Tissues | Investigating the fundamental pathways of fatty acid elongation and desaturation. mdpi.com |
Future Prospects and Methodological Innovations in Deuterated Fatty Acid Research
Synergistic Integration with Multi-Omics Data for Holistic Metabolic Understanding
A significant future direction lies in the integration of data from deuterated fatty acid tracing with other "omics" disciplines, such as genomics, transcriptomics, proteomics, and metabolomics. osti.gov This synergistic approach promises a more holistic view of metabolic regulation and dysregulation in various physiological and pathological states.
By combining lipidomics data derived from Hexadecanoic--d5 Acid tracing with proteomics, researchers can correlate changes in fatty acid flux with the expression levels of enzymes and regulatory proteins involved in lipid metabolism. nih.govmdpi.com For instance, an increase in the incorporation of deuterium (B1214612) from this compound into storage lipids could be linked to the upregulation of specific acyltransferases or lipogenic enzymes identified through proteomic analysis. nih.gov This integrated analysis can help to elucidate the complete signaling and metabolic pathways that are altered in diseases like pancreatic cancer. nih.gov
Furthermore, integrating multi-omics data can reveal how genetic variations (genomics) and changes in gene expression (transcriptomics) influence fatty acid metabolism at a functional level, as traced by deuterated fatty acids. nih.gov This approach can help to bridge the gap between genotype and metabolic phenotype, providing a more comprehensive understanding of complex diseases. biorxiv.org For example, in studies of non-alcoholic fatty liver disease (NAFLD), combining genomic data with metabolic flux data from deuterated tracers can identify genetic predispositions that lead to altered lipid handling in the liver. researchgate.net The development of computational tools and platforms that can effectively integrate and visualize these large, multi-layered datasets will be crucial for uncovering novel biological insights and potential therapeutic targets. biorxiv.org
Table 1: Examples of Multi-Omics Integration with Deuterated Fatty Acid Tracing
| Omics-Layer | Information Provided | Potential Integration with this compound Tracing |
| Genomics | Identifies genetic variants associated with metabolic traits. | Correlate single nucleotide polymorphisms (SNPs) with alterations in palmitic acid flux and metabolism. |
| Transcriptomics | Measures gene expression levels (mRNA). | Link changes in the expression of genes encoding for fatty acid transport proteins or metabolic enzymes with the metabolic fate of this compound. |
| Proteomics | Quantifies protein abundance and post-translational modifications. nih.gov | Identify changes in the levels of enzymes involved in fatty acid oxidation or synthesis that correspond to measured metabolic fluxes. nih.govnih.gov |
| Metabolomics | Provides a snapshot of the concentrations of various small molecule metabolites. | Combine with stable isotope tracing to move from static metabolite levels to dynamic flux information, revealing the rates of metabolic pathways. hep.com.cn |
Continued Advancements in Mass Spectrometry Instrumentation for Enhanced Sensitivity and Throughput
The continuous evolution of mass spectrometry (MS) technology is a key driver for future progress in deuterated fatty acid research. bohrium.comnih.gov Innovations in MS instrumentation are expected to yield even greater sensitivity, allowing for the detection of lower abundance lipid species and their isotopologues. nih.govspectroscopyonline.com This is particularly important for studying subtle metabolic changes in small biological samples or at the single-cell level. nih.gov
High-resolution mass spectrometry (HRMS) has already improved the ability to distinguish between isotopically labeled lipids and other endogenous molecules with similar masses. hilarispublisher.com Future developments will likely further enhance mass accuracy and resolution, reducing analytical interferences and improving the confidence of lipid identification. hilarispublisher.com Additionally, advancements in ionization techniques and ion mobility spectrometry will provide an extra dimension of separation, helping to resolve isomeric lipid species that are often challenging to differentiate. acs.org
The demand for analyzing large sample cohorts in clinical and population studies is driving the need for higher throughput. nih.govlcms.cz The integration of rapid separation techniques, such as ultra-high-performance liquid chromatography (UHPLC) and supercritical fluid chromatography (SFC), with tandem mass spectrometry (MS/MS) will continue to shorten analysis times without compromising data quality. spectroscopyonline.commdpi.com Automated sample preparation and data analysis workflows will also be critical in managing the large datasets generated by high-throughput experiments. lcms.cz
Table 2: Impact of Mass Spectrometry Advancements on Deuterated Fatty Acid Analysis
| MS Advancement | Impact on this compound Research |
| Increased Sensitivity | Enables detection of low-level incorporation of deuterium into specific lipid pools, even in small sample sizes. nih.gov |
| Higher Resolution and Mass Accuracy | Improves the specificity of detecting this compound-labeled lipids in complex biological matrices. hilarispublisher.com |
| Enhanced Throughput | Facilitates large-scale studies, such as clinical trials and epidemiological research, to investigate variations in fatty acid metabolism across populations. nih.gov |
| Advanced Fragmentation Techniques | Provides more detailed structural information for the identification of novel metabolites of this compound. |
Rational Design of Next-Generation Deuterated Probes for Specific Metabolic Targets
While this compound is a valuable tool for tracing general palmitic acid metabolism, the future will see the rational design of more sophisticated deuterated fatty acid probes. europa.eu These next-generation tracers will be engineered to investigate specific metabolic pathways or enzyme activities with greater precision. europa.eucore.ac.uk
This can involve the strategic placement of deuterium atoms at specific positions within the fatty acid chain. For example, placing deuterium on carbons that are directly involved in an enzymatic reaction can provide information about the activity of that specific enzyme. Furthermore, the incorporation of other chemical reporters, in addition to deuterium, could create multi-functional probes. For instance, a fatty acid could be synthesized with both deuterium for MS-based tracing and a fluorescent tag for imaging, allowing for correlative studies of metabolism and localization. bohrium.com
The development of these "smart" probes will be guided by a deep understanding of enzyme mechanisms and metabolic pathways. core.ac.uk Computational modeling and chemical synthesis will be key in designing and creating these novel tracers. These probes could be designed to be activated by a specific enzyme, releasing a detectable deuterium-labeled fragment only when that enzyme is active. This would provide a direct measure of enzyme flux in vivo. The use of such probes will move the field from observing general metabolic fate to interrogating specific molecular events. europa.euacs.org
Development of Advanced Computational Algorithms for Complex Flux Analysis
The increasing complexity of data generated from deuterated fatty acid tracing experiments necessitates the development of more sophisticated computational tools for metabolic flux analysis (MFA). nih.gov While existing models can quantify fluxes in central metabolic pathways, future algorithms will need to handle larger, more complex metabolic networks and integrate multi-omics data. osti.govnih.gov
Isotopically non-stationary MFA (INST-MFA) is an area of active development that allows for the analysis of metabolic fluxes in systems that have not reached a steady state. osti.gov This is particularly useful for studying dynamic processes, such as the metabolic response to a stimulus over time. Advanced algorithms will be required to accurately model these dynamic changes and extract meaningful flux information. rsc.org
Furthermore, the development of user-friendly software that can automate complex data analysis pipelines will be crucial for making these powerful techniques accessible to a broader range of researchers. nih.govnih.gov These tools will need to incorporate robust statistical methods for error propagation and model validation to ensure the reliability of the calculated fluxes. The ultimate goal is to create predictive models of metabolism that can simulate the effects of genetic or pharmacological interventions, aiding in the identification of new therapeutic targets. europa.eu
Q & A
Q. What analytical techniques are most reliable for quantifying Hexadecanoic-d5 Acid in biological matrices?
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are widely used. GC-MS is optimal for volatile derivatives (e.g., methyl esters), while LC-MS avoids derivatization and provides higher sensitivity for polar matrices . Calibration curves using deuterated internal standards (e.g., Hexadecanoic-d5 Acid) improve accuracy by correcting for matrix effects .
Q. How does isotopic labeling (e.g., deuterium in Hexadecanoic-d5 Acid) enhance metabolic pathway studies?
Deuterium labeling enables precise tracking of fatty acid β-oxidation, elongation, and desaturation in vivo. The stable isotope reduces metabolic interference compared to radioisotopes, allowing LC-MS/MS to differentiate labeled vs. endogenous species in lipidomics workflows . Ensure purity >98% (via NMR or HPLC) to avoid isotopic dilution effects .
Q. What are the primary safety considerations when handling Hexadecanoic-d5 Acid in laboratory settings?
Though not classified as hazardous, wear nitrile gloves and safety goggles to prevent skin/eye contact. Use in well-ventilated areas due to low volatility. Store at -20°C under inert gas (e.g., N₂) to prevent oxidation . Contaminated waste should follow institutional guidelines for deuterated compounds.
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported Hexadecanoic Acid concentrations across studies (e.g., 15.48%–40.02% in goat milk)?
Variability arises from sample preparation (e.g., saponification efficiency) and breed-specific lipid metabolism. Standardize extraction protocols (e.g., Folch method) and validate with spike-recovery experiments using Hexadecanoic-d5 Acid as an internal standard . Multivariate statistical tools (PCA or ANOVA) can isolate biological vs. methodological variance .
Q. What experimental designs optimize the use of Hexadecanoic-d5 Acid in tracing lipid-protein interactions?
Incorporate pulse-chase experiments with labeled fatty acids in cell cultures. Use SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) coupled with affinity purification-MS to identify binding partners. Control for deuterium kinetic isotope effects, which may alter reaction rates .
Q. How does the deuterium label in Hexadecanoic-d5 Acid influence its physicochemical properties compared to the protiated form?
Deuterium increases molecular mass by ~5 amu, slightly altering retention times in chromatography (e.g., +0.2–0.5 min in reversed-phase HPLC). This does not affect lipid bilayer integration but may reduce enzymatic turnover rates in vitro by ~10%–15% due to C-D bond stability .
Methodological Challenges and Solutions
Q. What are the key pitfalls in synthesizing Hexadecanoic-d5 Acid, and how can they be mitigated?
Common issues include incomplete deuteration and isotopic scrambling. Use Pd/C or Raney nickel catalysts for selective H/D exchange at the α-position. Confirm labeling efficiency via high-resolution MS (HRMS) and ²H-NMR .
Q. How can researchers validate the biological activity of Hexadecanoic-d5 Acid in antimicrobial assays?
Compare MIC (Minimum Inhibitory Concentration) values against protiated Hexadecanoic Acid in bacterial models (e.g., Bacillus atrophaeus). Ensure consistent solvent controls (e.g., DMSO ≤0.1%) and use GC-MS to verify compound stability during incubation .
Data Analysis and Interpretation
Q. What statistical approaches are critical for interpreting variability in deuterated fatty acid studies?
Apply mixed-effects models to distinguish technical replicates from biological variability. Bootstrapping can assess confidence intervals for low-abundance labeled species detected via MS .
Q. How can isotopic interference be minimized when Hexadecanoic-d5 Acid co-elutes with endogenous lipids?
Use orthogonal separation techniques (e.g., HILIC vs. reversed-phase) or tandem MS with MRM (Multiple Reaction Monitoring) to isolate specific transitions (e.g., m/z 271 → 255 for d5 vs. 266 → 250 for protiated) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
